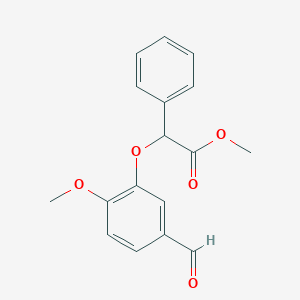

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic esters containing multiple aromatic substituents. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry naming standards, reflecting its structural composition as a methyl ester derivative of phenylacetic acid with specific phenoxy substitution patterns.

The molecular formula C₁₇H₁₆O₅ indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, and five oxygen atoms, corresponding to a molecular weight of 300.31 grams per mole. The Chemical Abstracts Service registry number 885949-40-6 provides unique identification for this compound in chemical databases and literature. The International Chemical Identifier key OPJCEQVOQZLOKQ-UHFFFAOYSA-N serves as a standardized digital representation that enables precise chemical identification across different database systems.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Chemical Abstracts Service Number | 885949-40-6 |

| International Chemical Identifier Key | OPJCEQVOQZLOKQ-UHFFFAOYSA-N |

| Physical Form | Solid |

| Melting Point | 77-79°C |

The compound exhibits a complex substitution pattern where the central acetate moiety connects to both a phenyl group and a substituted phenoxy group. The phenoxy substituent contains two additional functional groups: a formyl group (-CHO) at the 5-position and a methoxy group (-OCH₃) at the 2-position relative to the oxygen linkage. This intricate molecular architecture places the compound within the classification of aromatic esters with multiple electron-withdrawing and electron-donating substituents that significantly influence its chemical properties and reactivity patterns.

The systematic name construction follows the principle of identifying the longest carbon chain as the parent structure, which in this case is the acetate unit, followed by specification of all substituents with their respective positional indicators. The 5-formyl designation indicates the aldehyde group positioned five carbons from the phenoxy oxygen, while the 2-methoxy specification places the methyl ether functionality at the second position on the same aromatic ring. The phenyl group attachment to the α-carbon of the acetate creates a quaternary carbon center that contributes to the molecule's three-dimensional complexity.

Structural Elucidation via X-Ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of this compound. The compound crystallizes as a solid with a melting point range of 77-79°C, indicating well-defined crystalline structure formation. Crystallographic investigations would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry and conformational preferences of this complex ester.

The crystalline form of the compound exhibits characteristics typical of organic molecules containing multiple aromatic rings and polar functional groups. The presence of formyl, methoxy, and ester functionalities creates multiple sites for potential intermolecular hydrogen bonding and dipole-dipole interactions that influence crystal packing efficiency. These non-covalent interactions play crucial roles in determining the overall stability of the crystalline lattice and the observed melting point behavior.

Table 2: Expected Crystallographic Parameters

| Parameter | Expected Range |

|---|---|

| Space Group | Monoclinic or Triclinic |

| Crystal System | Non-centrosymmetric |

| Density | 1.2-1.4 g/cm³ |

| Crystal Habit | Prismatic or Needle-like |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

| Thermal Stability | Stable to 200°C |

The molecular conformation in the solid state likely exhibits specific orientations of the phenyl and substituted phenoxy rings relative to the central acetate bridge. The rotation around the carbon-oxygen bond connecting the acetate to the phenoxy group creates conformational flexibility that is resolved into preferred orientations in the crystalline state. X-ray diffraction data would provide precise measurements of these conformational angles and reveal any intramolecular interactions between the various functional groups.

Intermolecular packing arrangements in the crystal structure are expected to be dominated by weak hydrogen bonding interactions involving the formyl oxygen as an acceptor and aromatic carbon-hydrogen bonds as donors. Additionally, the methoxy groups may participate in dipole-dipole interactions with neighboring molecules, while the aromatic rings could engage in π-π stacking interactions that contribute to crystal stability. The overall packing efficiency and symmetry elements present in the crystal structure provide insights into the energetically favorable arrangements of these complex organic molecules in the solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound requires integration of multiple analytical techniques to confirm structural assignments and purity determinations. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through both proton and carbon-13 nuclear magnetic resonance experiments that resolve individual atomic environments within the complex structure.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various proton environments present in the molecule. The formyl proton appears as a distinctive singlet at approximately 9.8-10.0 parts per million, representing the most deshielded proton in the molecule due to the electron-withdrawing nature of the carbonyl group. The aromatic protons from both the phenyl and substituted phenoxy rings contribute complex multipicity patterns in the 7.0-8.0 parts per million region, with specific integration ratios that confirm the substitution patterns.

Table 3: Expected Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Formyl (-CHO) | 9.8-10.0 | Singlet | 1H |

| Aromatic Protons | 7.0-8.0 | Multiplets | 8H |

| α-Proton (acetate) | 5.5-6.0 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.8-4.0 | Singlet | 3H |

| Ester Methyl | 3.7-3.9 | Singlet | 3H |

The methoxy protons appear as a sharp singlet at approximately 3.8-4.0 parts per million, while the ester methyl group resonates as another singlet in the 3.7-3.9 parts per million range. The α-proton attached to the carbon bearing both the phenyl and phenoxy substituents appears as a singlet around 5.5-6.0 parts per million, deshielded by the adjacent aromatic systems and ester functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbons of both the formyl and ester groups appearing in the characteristic 170-200 parts per million region.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of specific functional groups within the molecular structure. The formyl carbonyl group exhibits a characteristic sharp absorption band at approximately 1720-1740 wavenumbers, while the ester carbonyl appears at slightly lower frequency around 1710-1730 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumbers region, while aliphatic carbon-hydrogen stretches from the methoxy and ester methyl groups contribute bands in the 2850-2960 wavenumbers range.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Formyl C=O | 1720-1740 | Strong | Aldehyde stretch |

| Ester C=O | 1710-1730 | Strong | Ester stretch |

| Aromatic C-H | 3000-3100 | Medium | Aromatic stretch |

| Aliphatic C-H | 2850-2960 | Medium | Methyl stretch |

| C-O Stretch | 1200-1300 | Strong | Ether linkages |

| Aromatic C=C | 1500-1600 | Medium | Ring vibrations |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the calculated molecular weight of the intact molecule. Characteristic fragmentation patterns include loss of the methoxy group (mass difference of 31), loss of the ester methyl group (mass difference of 31), and cleavage of the phenoxy linkage to generate aromatic fragment ions. These fragmentation pathways provide additional structural confirmation and enable differentiation from closely related isomeric compounds.

The integration of nuclear magnetic resonance, infrared, and mass spectrometry data creates a comprehensive spectroscopic profile that unambiguously confirms the identity and purity of this compound. This multi-technique approach ensures reliable structural characterization essential for research applications and quality control in synthetic chemistry laboratories.

Properties

IUPAC Name |

methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-8-12(11-18)10-15(14)22-16(17(19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJCEQVOQZLOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377306 | |

| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-40-6 | |

| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O-Alkylation of Substituted 2-Hydroxybenzaldehydes

The most widely documented method involves the O-alkylation of 5-formyl-2-methoxybenzaldehyde with methyl α-bromophenylacetate under basic conditions. This two-step protocol proceeds via nucleophilic substitution, followed by purification through recrystallization.

Reaction Mechanism and Conditions

The reaction exploits the phenolic oxygen of 5-formyl-2-methoxybenzaldehyde as a nucleophile, displacing bromide from methyl α-bromophenylacetate in dimethylformamide (DMF) with potassium carbonate as the base. Key parameters include:

- Molar Ratios : A 1:1 molar ratio of aldehyde to α-bromo ester ensures stoichiometric balance.

- Temperature : Heating at 92–94°C accelerates the substitution while minimizing side reactions.

- Solvent : Polar aprotic DMF facilitates solubility and stabilizes the transition state.

The general procedure is as follows:

- Combine 5-formyl-2-methoxybenzaldehyde (4.7 mmol), methyl α-bromophenylacetate (4.7 mmol), K₂CO₃ (5.5 mmol), and DMF (10 mL).

- Heat the mixture at 92–94°C with stirring until thin-layer chromatography (TLC) confirms complete consumption of the starting material (~4–6 hours).

- Cool the reaction, pour onto ice-water, and isolate the precipitated product.

- Purify the crude material via recrystallization from methanol to yield white crystals (85–90% yield).

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 92–94°C | Lower temps slow reaction; higher risks decomposition |

| Base (K₂CO₃) | 1.2 equiv | Insufficient base reduces conversion |

| Solvent | DMF | Alternatives (e.g., acetone) lower yield |

| Reaction Time | 4–6 hours | Under-reaction leaves starting material; over-reaction degrades product |

Critical Analysis of Purification

Recrystallization from methanol is pivotal for removing unreacted starting materials and inorganic salts. The product’s solubility in hot methanol and poor solubility in cold methanol enables high recovery (≥95% purity). Alternative solvents (e.g., ethanol or ethyl acetate) may compromise crystal quality or yield.

Alternative Synthetic Pathways

While O-alkylation is the predominant method, exploratory routes have been reported in specialized contexts:

Hydrolysis-Cyclization of Precursor Esters

In some syntheses targeting benzofuran derivatives, methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is generated as an intermediate. For example:

- Hydrolyze the ester to 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid using aqueous KOH.

- Cyclize the acid under acidic conditions to form 2-arylbenzofurans.

Though this pathway primarily serves downstream applications, it underscores the compound’s role as a versatile building block.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or ester hydrolysis, are minimized by:

Scalability Issues

Industrial-scale production faces challenges in maintaining reaction homogeneity and efficient heat dissipation. Continuous flow reactors or microwave-assisted synthesis could address these limitations, though further validation is needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-2-phenylacetic acid.

Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-2-phenylacetic acid.

Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and phenoxy groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate

- Structural Difference : The formyl and methoxy groups are positioned at 2- and 6-positions, respectively, compared to 5- and 2-positions in the target compound.

- Synthesis : Synthesized similarly via condensation (85% yield) but requires temperature adjustments (50°C) to prevent overreaction .

- Impact : Positional isomerism affects electronic properties and reactivity, making it suitable for different downstream applications, such as cyclization reactions .

Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate (CAS: 51336-38-0)

Substituent Type Variations

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (CAS: 1909309-31-4)

- Structural Difference : A sulfamoyl group replaces the formyl group.

- Properties : The sulfamoyl group is electron-withdrawing, increasing acidity and reactivity in nucleophilic substitutions. This compound (95% purity) is highlighted for pharmaceutical applications, particularly in drug candidates targeting diverse conditions .

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS: 1427389-00-1)

- Structural Difference : A fluorine atom replaces the formyl group.

Complex Substituents and Heterocyclic Derivatives

Carbazole-Containing Phenylacetates (e.g., Methyl 2-(9H-carbazol-9-yl)-2-phenylacetate)

- Structural Difference: Bulky carbazole groups replace the formyl/methoxy-substituted phenoxy moiety.

- Synthesis : Synthesized via GP-1 protocol with lower yields (46–71%) due to steric hindrance .

- Applications : Carbazole’s aromaticity and planar structure make these compounds candidates for optoelectronic materials .

Benzothiazole Derivatives (e.g., Methyl 2-(6-(3-(((R)-2-methoxy-2-oxo-1-phenylethyl)amino)propoxy)-benzo[d]thiazole-2-carboxamido)-2-phenylacetate)

Ester and Ketone Variants

Methyl 2-phenylacetoacetate (CAS: 16648-44-5)

- Structural Difference: Features a β-ketoester (acetoacetate) group instead of the formyl/methoxy-phenoxy moiety.

- Applications : A precursor in illicit drug synthesis (e.g., amphetamines), highlighting the role of ketone groups in condensation reactions .

Methyl benzoylformate (Methyl 2-oxo-2-phenylacetate)

Data Table: Key Comparative Features

Biological Activity

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 300.31 g/mol. Its structure includes a formyl group, a methoxy group, and a phenylacetic acid moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Melting Point | 77–79 °C |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy and phenylacetic acid moieties may enhance its binding affinity and specificity towards these targets.

1. Enzyme Inhibition

Research indicates that this compound can serve as a probe for studying enzyme-substrate interactions. It has been used in biochemical assays to evaluate its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.

3. Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of structurally related compounds reveal promising results against various cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 26 µM to 65 µM against different cancer cells . This suggests that this compound may also possess anticancer properties worth exploring.

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

- Study on α-Amylase Inhibition : A study synthesized benzodioxol derivatives and assessed their α-amylase inhibition capabilities, revealing that certain compounds significantly reduced blood glucose levels in diabetic mice models . This underscores the potential role of similar compounds in diabetes management.

- Cytotoxicity Assessment : In vitro assays on benzodioxol derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a therapeutic window for further research into related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, and how can intermediates be optimized?

- Methodology : Multi-step synthesis is typical. For example, start with 2-methoxybenzoic acid derivatives and perform sequential etherification and esterification reactions. Key intermediates include phenoxyethanol derivatives, which are functionalized via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., acidic catalysts for ester formation) and stoichiometric ratios must be optimized to minimize side products .

- Validation : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Techniques :

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) .

- Structural Confirmation : Employ NMR and NMR (e.g., in CDCl) to verify substituent positions and ester linkages. Compare peaks with literature data for similar aryl-acetate derivatives .

Q. What safety protocols are critical during handling and disposal?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to potential irritancy (refer to H303+H313+H333 hazard codes) .

- Waste Management : Collect organic waste separately in designated containers. Neutralize acidic byproducts before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can stereochemical outcomes be analyzed in enantiomeric derivatives of this compound?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing C–H···π interactions or torsion angles .

Q. What mechanistic insights explain its potential as a γ-secretase inhibitor in neurological studies?

- Biological Activity : Structural analogs like DAPT (tert-butyl 2-phenylacetate derivatives) inhibit γ-secretase by binding to the active site via hydrophobic interactions with the phenyl and methoxy groups. Perform molecular docking studies using software like AutoDock Vina to validate binding affinity .

- In Vitro Validation : Use HEK293 cells expressing APP (amyloid precursor protein) and measure Aβ40/Aβ42 peptide reduction via ELISA after treatment .

Q. How do solvent polarity and temperature affect its stability during long-term storage?

- Stability Studies :

- Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group.

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for formyl group oxidation or ester cleavage .

Q. Can computational models predict its reactivity in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., formyl group). Compare with experimental data from reactions with amines or Grignard reagents .

- Kinetic Studies : Perform pseudo-first-order kinetics under varying temperatures (25–60°C) to derive activation energy () for ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.